molecular formula C11H10N2O2 B351376 5-methoxy-6-phenyl-3(2H)-pyridazinone CAS No. 473934-58-6

5-methoxy-6-phenyl-3(2H)-pyridazinone

Cat. No.: B351376
CAS No.: 473934-58-6
M. Wt: 202.21g/mol
InChI Key: LRUNKQOLDGDALZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-methoxy-6-phenyl-3(2H)-pyridazinone is a useful research compound. Its molecular formula is C11H10N2O2 and its molecular weight is 202.21g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Antiplatelet Agents : 5-substituted-6-phenyl-3(2H)-pyridazinones, including derivatives of 5-methoxy-6-phenyl-3(2H)-pyridazinone, have been studied for their antiplatelet activity. The modification of the chemical group at position 5 influences both the antiplatelet activity and the mechanism of action (Sotelo et al., 2002).

  • Solubility and Thermodynamic Behavior : The solubility and thermodynamic behavior of pyridazinone derivatives, including those similar to this compound, have been explored in various solvent mixtures. These studies are significant in understanding the drug formulation and delivery aspects of these compounds (Shakeel et al., 2017).

  • Synthetic Pathways : Research has been conducted on the synthesis of various derivatives of this compound. These studies provide insights into efficient synthetic routes for producing pharmacologically useful derivatives (Soliman & El-Sakka, 2011).

  • Juvenile Hormone-Like Activity : Certain 3(2H)-pyridazinone derivatives have been found to exhibit juvenile hormone-like activity, which is significant in pest control applications. These compounds have shown potential as agents for future control programs in agricultural settings (Miyake & Oguia, 1992).

  • Fungicidal Activities : Some methyl N-methoxy-N-[2-substituent-4-chloro-3(2H)-pyridazinone-5-yl-oxymethyl(or mercaptomethyl) phenyl]carbamates, structurally related to this compound, exhibit fungicidal activities against various pathogens, indicating their potential use in agricultural chemistry (Wei-dong & Southern, 2005).

  • Cardiovascular Agents : The crystal and molecular structures of certain 6-substituted pyridazinone derivatives, which are structurally similar to this compound, have been studied to determine the relationship between their structure and cardiovascular properties (Prout et al., 1994).

  • Phosphodiesterase Inhibitors : Pyridazinone-based phosphodiesterase inhibitors, including those structurally related to this compound, have been synthesized and evaluated for potential therapeutic applications in treating schizophrenia (Kunitomo et al., 2014).

  • Herbicidal Applications : Studies on substituted pyridazinone compounds, including those similar to this compound, have explored their potential as herbicides, particularly in their mode of action involving interference with photosynthesis and chloroplast development (Hilton et al., 1969).

Properties

IUPAC Name

4-methoxy-3-phenyl-1H-pyridazin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O2/c1-15-9-7-10(14)12-13-11(9)8-5-3-2-4-6-8/h2-7H,1H3,(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRUNKQOLDGDALZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=O)NN=C1C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-methoxy-6-phenyl-3(2H)-pyridazinone
Reactant of Route 2
5-methoxy-6-phenyl-3(2H)-pyridazinone
Reactant of Route 3
5-methoxy-6-phenyl-3(2H)-pyridazinone
Reactant of Route 4
Reactant of Route 4
5-methoxy-6-phenyl-3(2H)-pyridazinone
Reactant of Route 5
5-methoxy-6-phenyl-3(2H)-pyridazinone
Reactant of Route 6
5-methoxy-6-phenyl-3(2H)-pyridazinone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.